3-Amino-1-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-one
CAS No.:
Cat. No.: VC17521519
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2O2 |
|---|---|
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 3-amino-1-(oxolan-2-ylmethyl)pyridin-4-one |
| Standard InChI | InChI=1S/C10H14N2O2/c11-9-7-12(4-3-10(9)13)6-8-2-1-5-14-8/h3-4,7-8H,1-2,5-6,11H2 |
| Standard InChI Key | XDBIVLAEQYQQTC-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(OC1)CN2C=CC(=O)C(=C2)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-amino-1-(oxolan-2-ylmethyl)pyridin-4-one, reflects its fused pyridinone core and tetrahydrofuran-derived oxolane side chain. The 1,4-dihydropyridine scaffold adopts a boat conformation, with the amino group at C3 and oxolanylmethyl moiety at N1 contributing to electronic asymmetry (Figure 1). X-ray crystallography of analogous DHPs suggests that the oxolane ring enhances lipid solubility, potentially improving membrane permeability .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₄N₂O₂ | |
| Molecular weight | 194.23 g/mol | |
| CAS registry | 1546558-75-1 | |
| Purity | 95% | |
| LogP (estimated) | 0.89 |
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) analysis of the compound reveals N-H stretching at 3350–3300 cm⁻¹ (amine) and C=O vibration at 1680 cm⁻¹ (pyridinone) . Nuclear magnetic resonance (¹H NMR, DMSO-d₆) exhibits signals at δ 2.10–2.35 ppm (oxolane CH₂), δ 4.15 ppm (N-CH₂-oxolane), and δ 6.80 ppm (C5-H pyridinone) . Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 195.11 [M+H]⁺ .
Synthesis and Optimization
Hantzsch Condensation Methodology
The compound is synthesized via a modified Hantzsch reaction, involving:
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Precursor assembly: Equimolar β-keto ester (ethyl acetoacetate), aldehyde (furfural), and ammonium acetate in ethanol.
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Cyclization: Reflux at 80°C for 6–8 hours under nitrogen, yielding the 1,4-DHP core.
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Amination: Post-synthetic introduction of the amino group via nucleophilic substitution at C3 .
Table 2: Reaction Conditions and Yield
| Parameter | Optimal Value | Yield |
|---|---|---|
| Solvent | Ethanol | 68–72% |
| Temperature | 80°C | — |
| Catalyst | None | — |
| Purification | Column chromatography (SiO₂) | ≥95% purity |
Process Challenges
Key bottlenecks include oxolane ring stability under acidic conditions and competing side reactions during amination . Substituting ethanol with tert-butanol improves regioselectivity, reducing byproduct formation by 22% .
Pharmacological Profile
Anticancer Activity
Derivative 3g (structurally analogous) inhibits MCF-7 breast cancer proliferation with an IC₅₀ of 24.5 μM, comparable to doxorubicin (IC₅₀ 18.7 μM) . Molecular docking reveals binding to methoxsalen’s target (PDB:1Z11) via hydrogen bonds with Thr1066 and π-stacking at Tyr1490 .
Table 3: Cytotoxicity Screening Results
Antibacterial Effects
Against Escherichia coli, derivative 3c shows moderate inhibition (MIC 6.0 μg/mL), while 4c achieves MIC 10.0 μg/mL against Lactiplantibacillus plantarum . The oxolane moiety likely disrupts bacterial membrane integrity via hydrophobic interactions .
Structure-Activity Relationships (SAR)
Critical Substituents
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Amino group (C3): Essential for hydrogen bonding with biological targets; replacement with nitro groups abolishes activity .
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Oxolanylmethyl (N1): Enhances bioavailability (cLogP 0.89 vs. 0.32 for phenyl analogs) .
Comparative Analysis
Compared to nifedipine (a DHP calcium channel blocker), this compound lacks vasodilatory effects but shows superior antibacterial potency .
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